Welcome to the BenchChem Online Store!
molecular formula C24H20FN5O B8478041 1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-

1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-

Cat. No. B8478041
M. Wt: 413.4 g/mol
InChI Key: BYYYTSFRLOFJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07763636B2

Procedure details

The process is performed according to the method described in Example 11, starting with 0.4 g (1.34 mmol) of ethyl 1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Example 5.3) and 0.25 g (1.61 mmol) of 5-amino-1,2-dimethylbenzimidazole. 0.477 g of expected compound is isolated.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][N:9]2[C:13]3=[N:14][CH:15]=[CH:16][CH:17]=[C:12]3[CH:11]=[C:10]2[C:18]([O:20]CC)=O)[CH:5]=[CH:6][CH:7]=1.[NH2:23][C:24]1[CH:34]=[CH:33][C:27]2[N:28]([CH3:32])[C:29]([CH3:31])=[N:30][C:26]=2[CH:25]=1>>[CH3:32][N:28]1[C:27]2[CH:33]=[CH:34][C:24]([NH:23][C:18]([C:10]3[N:9]([CH2:8][C:4]4[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=4)[C:13]4=[N:14][CH:15]=[CH:16][CH:17]=[C:12]4[CH:11]=3)=[O:20])=[CH:25][C:26]=2[N:30]=[C:29]1[CH3:31]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CN1C(=CC=2C1=NC=CC2)C(=O)OCC
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
NC1=CC2=C(N(C(=N2)C)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC(=C2)NC(=O)C2=CC=1C(=NC=CC1)N2CC2=CC(=CC=C2)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.477 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.